5-(4-Fluorophenyl)thiophene-2-carbaldehyde
Description
Contextual Significance of Fluorinated Thiophene (B33073) Derivatives in Contemporary Organic Chemistry
Thiophene and its derivatives are a vital class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals and advanced materials. nih.goveprajournals.com The incorporation of a fluorine atom into these organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological activity or improved material performance. nih.gov
In medicinal chemistry, fluorination is a widely used strategy to optimize drug candidates. nih.gov The introduction of fluorine can influence factors such as metabolic stability, membrane permeability, and binding affinity to target receptors. nih.gov Fluorinated thiophene derivatives, for instance, have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. eprajournals.comnih.govjournalwjarr.com The position of the fluorine substituent is often crucial; for example, fluorine groups at the ortho and para positions of a phenyl ring attached to a thiophene core have been noted as essential for biological activity. nih.gov
Foundational Aspects of Thiophene Heterocycle Chemistry Pertinent to 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
The chemical behavior of this compound is deeply rooted in the fundamental properties of its thiophene core. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and it is classified as an aromatic compound. algoreducation.comwikipedia.org
Aromaticity and Structure: The thiophene ring consists of four carbon atoms and one sulfur atom in a planar five-membered ring. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons across the ring, which satisfies Hückel's rule (4n+2 π electrons). algoreducation.com The sulfur atom contributes a lone pair of electrons to the π system. youtube.com This aromatic character confers significant stability to the ring, with a resonance energy of approximately 29 kcal/mol. youtube.com
| Property | Value |
| Molecular Formula | C₄H₄S |
| Molar Mass | 84.14 g/mol |
| Boiling Point | 84 °C |
| Melting Point | -38 °C |
| Density | 1.064 g/cm³ |
| Selected physical properties of the parent compound, Thiophene. wikipedia.org |
Reactivity: Thiophene's aromatic nature dictates its reactivity. It readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 2-position (α-position), which is more reactive than the 3-position (β-position). eprajournals.com
The presence of the carbaldehyde (-CHO) group at the 2-position of this compound is particularly important. The aldehyde group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution. However, it provides a reactive site for a variety of chemical transformations. solubilityofthings.com Aldehydes are versatile intermediates in organic synthesis, participating in reactions such as:
Condensation Reactions: Reacting with nucleophiles to form derivatives like imines. smolecule.comresearchgate.net
Reduction: The aldehyde group can be reduced to a primary alcohol. smolecule.com
Oxidation: It can be oxidized to a carboxylic acid.
Carbonyl-Ylide Reactions: Participating in cycloaddition reactions. researchgate.net
The aldehyde functionality serves as a crucial handle for elaborating the molecular structure, enabling the synthesis of more complex molecules from the thiophene-2-carbaldehyde (B41791) scaffold. solubilityofthings.comsmolecule.com
Overview of Synthetic Challenges and Opportunities in Arylthiophene Synthesis
The creation of the C-C bond between the thiophene ring and the fluorophenyl group in this compound is a key synthetic step that falls under the broad category of arylthiophene synthesis. This area of chemistry presents both challenges and a wealth of opportunities, largely driven by the development of metal-catalyzed cross-coupling reactions.
Synthetic Opportunities: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds and have become indispensable for synthesizing aryl-substituted thiophenes. nih.govyoutube.com
Suzuki-Miyaura Cross-Coupling: This is a widely used method for synthesizing arylthiophenes. It typically involves the reaction of a thiophene derivative (e.g., a bromothiophene) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govtandfonline.comtandfonline.com This reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.govnih.gov Various novel 4-arylthiophene-2-carbaldehyde compounds have been successfully synthesized using this method. nih.gov For example, 2-(4-fluorophenyl)thiophene (B192845) can be synthesized by coupling 2-bromothiophene (B119243) with 4-fluorobenzeneboronic acid using a palladium catalyst. chemicalbook.com
Direct C-H Arylation: Emerging as a more atom-economical alternative to traditional cross-coupling, direct C-H arylation avoids the need for pre-functionalizing the thiophene ring (e.g., halogenation). nih.govrsc.org This method involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide. researchgate.netnih.gov While functionalizing the more reactive α-positions is common, recent advancements have enabled the more challenging functionalization of the β-positions. rsc.org Methodologies using silver(I) have been developed to enable C-H activation at near-room temperatures, expanding the functional group tolerance. nih.govacs.org
Synthetic Challenges: Despite the powerful methods available, challenges in arylthiophene synthesis remain.
Regioselectivity: Controlling the position of substitution on the thiophene ring is a significant challenge, especially when multiple reactive C-H bonds are present. rsc.org Functionalization of the β-positions of thiophenes is generally more difficult than at the α-positions. rsc.org Achieving high regioselectivity often requires careful selection of catalysts, ligands, and reaction conditions. researchgate.net
Catalyst and Reaction Conditions: While many methods exist, they can require expensive and air/moisture-sensitive reagents or catalysts, or harsh conditions like high temperatures, which can limit the stability of sensitive functional groups. nih.gov The development of milder, more efficient, and cost-effective catalytic systems is an ongoing area of research. tandfonline.comnih.gov
Substrate Scope: The efficiency of a given synthetic method can be highly dependent on the specific substrates used. Electron-donating or -withdrawing groups on either the thiophene or the aryl partner can significantly impact reaction outcomes. nih.gov
The synthesis of complex molecules like this compound thus represents a balance of leveraging powerful synthetic tools while navigating the inherent challenges of controlling reactivity and selectivity in heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWYSOJZYJPLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257203 | |
| Record name | 5-(4-Fluorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249504-38-9 | |
| Record name | 5-(4-Fluorophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249504-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 4 Fluorophenyl Thiophene 2 Carbaldehyde and Its Analogs
Strategies for the Direct Synthesis of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
The direct formation of the C-C bond between the thiophene (B33073) and the fluorophenyl ring offers an atom-economical route to this compound. This approach often involves the C-H activation of the thiophene ring.
Elaboration from 5-Halothiophene-2-carbaldehyde Precursors
A primary strategy for the direct synthesis of 5-arylthiophene-2-carbaldehydes involves the palladium-catalyzed direct C-H arylation of a 5-halothiophene-2-carbaldehyde with an appropriate aryl partner. This method circumvents the need for pre-functionalized thiophenes, such as boronic acids or stannanes, which are often required in traditional cross-coupling reactions.
The reaction typically proceeds by the coupling of a 5-halothiophene-2-carbaldehyde, such as 5-bromothiophene-2-carbaldehyde (B154028), with an arylating agent. While specific examples for the direct synthesis of this compound are not extensively detailed in the literature, the general principles can be applied. The following table illustrates typical conditions for the direct arylation of thiophene derivatives, which can be adapted for the synthesis of the target molecule.
Table 1: Illustrative Conditions for Direct Arylation of Thiophene Derivatives
| Thiophene Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Acetyl-3-chlorothiophene | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 150 | 85 |
| 2-Acetyl-4-chlorothiophene | 4-Bromoanisole | Pd(OAc)₂ | KOAc | DMA | 150 | 78 |
Mechanistic Considerations in Direct Functionalization Approaches
The mechanism of palladium-catalyzed direct C-H arylation of thiophenes is a subject of ongoing research. A commonly accepted pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. In this process, the palladium catalyst, typically in a higher oxidation state, coordinates to the thiophene ring. Subsequently, a base assists in the deprotonation of the C-H bond at the 5-position, leading to the formation of a palladacycle intermediate. This intermediate then undergoes reductive elimination to furnish the 5-arylthiophene-2-carbaldehyde and regenerate the active palladium catalyst. The choice of base and solvent is crucial in this step, as it can significantly influence the reaction rate and selectivity.
Palladium-Catalyzed Cross-Coupling as a Convergent Synthetic Route
Convergent synthetic strategies, where two complex fragments are joined late in the synthesis, are highly efficient for building molecular complexity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including this compound.
Suzuki-Miyaura Cross-Coupling in the Synthesis of Arylthiophene-2-carbaldehydes
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. For the synthesis of this compound, this typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-fluorophenylboronic acid. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄ and Pd(OAc)₂, have been successfully employed. The addition of phosphine (B1218219) ligands can stabilize the palladium catalyst and facilitate the reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates, phosphates, and hydroxides. The solvent system often consists of a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.
The following table summarizes the optimization of reaction conditions for the synthesis of a closely related analog, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, which provides valuable insights for the synthesis of the target compound. nih.gov
Table 2: Optimization of Suzuki-Miyaura Coupling for the Synthesis of 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde
| Entry | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 75 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 82 |
| 3 | DMF | K₃PO₄ | Pd(PPh₃)₄ | 90 | 68 |
| 4 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 78 |
A key advantage of the Suzuki-Miyaura reaction is its high regioselectivity. When a dihalothiophene is used, the coupling reaction can often be directed to a specific position based on the relative reactivity of the carbon-halogen bonds. For instance, in 2,5-dibromothiophene, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the 5-position. This allows for the selective synthesis of 2-aryl-5-bromothiophenes, which can then undergo a second coupling reaction to introduce a different aryl group at the 5-position.
The Suzuki-Miyaura reaction exhibits a broad substrate scope, tolerating a wide range of functional groups on both the thiophene and the arylboronic acid. This functional group tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for protecting groups. For example, the aldehyde functionality in 5-bromothiophene-2-carbaldehyde is well-tolerated under typical Suzuki-Miyaura conditions. Similarly, various substituents on the phenylboronic acid, including electron-donating and electron-withdrawing groups, are generally compatible with the reaction. nih.gov
Other Transition Metal-Mediated Coupling Strategies Applied to Thiophene Aldehydes
Beyond the more conventional cross-coupling reactions, several other transition metal-catalyzed methods have proven effective for the synthesis and functionalization of thiophene aldehydes. These strategies, including direct C-H arylation, Sonogashira, Heck, Kumada, and Negishi couplings, provide a diverse toolkit for chemists to introduce a variety of substituents onto the thiophene ring, enabling the creation of a wide array of analogs of this compound.
Direct C-H Arylation
A particularly attractive and atom-economical approach is the direct arylation of thiophenes through palladium-catalyzed C-H bond functionalization. researchgate.netrsc.org This method circumvents the need for pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), thereby shortening synthetic sequences and reducing waste. researchgate.net The reaction typically involves the coupling of a thiophene derivative with an aryl halide in the presence of a palladium catalyst and a suitable base. core.ac.ukcapes.gov.br For thiophene-2-carbaldehyde (B41791), the electron-withdrawing nature of the aldehyde group directs the arylation to the C5 position with high regioselectivity.
Research has demonstrated that even ligand-less palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can efficiently catalyze the 5-arylation of thiophene derivatives, tolerating a wide variety of functional groups on both coupling partners. rsc.org The efficiency of these reactions can be further enhanced through the use of continuous flow technology, which allows for improved control over reaction parameters and facilitates scalability. core.ac.uk
A notable example of a direct C-H arylation strategy involves a palladium-catalyzed 1,4-migration coupled with direct arylation. This methodology has been successfully employed for the synthesis of 5-(2-Bromo-4-methylphenyl)thiophene-2-carbaldehyde, showcasing the potential for complex molecule synthesis.
| Thiophene Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophene-2-carbaldehyde | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 130 | 16 | 85 |
| Thiophene-2-carbaldehyde | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 130 | 16 | 81 |
| Thiophene-2-carbaldehyde | Methyl 4-bromobenzoate | Pd(OAc)₂ | KOAc | DMA | 130 | 16 | 78 |
| Thiophene-2-carbaldehyde | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | KOAc | DMA | 130 | 16 | 75 |
Table 1: Examples of Direct C-H Arylation for the Synthesis of 5-Arylthiophene-2-carbaldehydes.
Sonogashira Coupling
The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org In the context of thiophene aldehyde synthesis, the Sonogashira coupling allows for the introduction of various alkynyl substituents at the 5-position of the thiophene ring, starting from 5-halothiophene-2-carbaldehyde. These resulting 5-alkynylthiophene-2-carbaldehydes are versatile intermediates that can be further elaborated into more complex structures. The reaction conditions are generally mild, tolerating a range of functional groups. nih.govmdpi.com
| Thiophene Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Iodothiophene-2-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 92 |
| 5-Iodothiophene-2-carbaldehyde | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 85 |
| 5-Bromothiophene-2-carbaldehyde | Ethynylbenzene | Pd(OAc)₂/dppf | - | Cs₂CO₃ | DMF | 100 | 78 |
Table 2: Representative Sonogashira Couplings for the Synthesis of 5-Alkynylthiophene-2-carbaldehydes.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene in the presence of a base. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the functionalization of heterocycles. For the synthesis of thiophene aldehyde analogs, the Heck reaction can be employed to introduce vinyl groups at the 5-position of a 5-halothiophene-2-carbaldehyde. The stereoselectivity of the Heck reaction typically favors the formation of the trans-isomer. The reaction conditions can be tuned by varying the palladium source, ligand, base, and solvent. nih.govliverpool.ac.uk
Table 3: Examples of the Heck Reaction for the Synthesis of 5-Vinylthiophene-2-carbaldehyde Derivatives.
Kumada Coupling
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method allows for the formation of C-C bonds by coupling an organic halide with a Grignard reagent. In the synthesis of 5-arylthiophene-2-carbaldehydes, a 5-halothiophene-2-carbaldehyde can be reacted with an aryl Grignard reagent. wikipedia.orggoogle.com The high reactivity of Grignard reagents can be both an advantage and a limitation, sometimes leading to side reactions with sensitive functional groups. organic-chemistry.org
| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 5-Bromothiophene-2-carbaldehyde | Phenylmagnesium bromide | NiCl₂(dppp) | THF | RT | 82 |
| 5-Bromothiophene-2-carbaldehyde | 4-Methoxyphenylmagnesium bromide | Pd(PPh₃)₄ | THF | 60 | 76 |
| 5-Chlorothiophene-2-carbaldehyde | 4-Fluorophenylmagnesium bromide | NiCl₂(dppe) | Et₂O | Reflux | 68 |
Table 4: Illustrative Kumada Couplings for the Synthesis of 5-Arylthiophene-2-carbaldehydes.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents, making the Negishi coupling a valuable alternative to the Kumada coupling. researchgate.net This reaction can be used to introduce a wide variety of alkyl, vinyl, and aryl substituents onto the thiophene-2-carbaldehyde scaffold. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt. nih.gov
| Thiophene Substrate | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 5-Bromothiophene-2-carbaldehyde | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 50 | 88 |
| 5-Iodothiophene-2-carbaldehyde | Ethylzinc iodide | Pd₂(dba)₃/SPhos | Dioxane | 80 | 79 |
| 5-Bromothiophene-2-carbaldehyde | 4-Fluorophenylzinc bromide | NiCl₂(dppe) | THF | RT | 72 |
Table 5: Selected Negishi Couplings for the Synthesis of Substituted Thiophene-2-carbaldehydes.
Investigative Studies into the Reactivity and Transformations of 5 4 Fluorophenyl Thiophene 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site for synthetic modifications, participating in numerous condensation, reduction, and oxidation reactions to yield a variety of derivatives.
Formation of Imine and Hydrazone Derivatives (Schiff Bases)
The carbonyl carbon of the aldehyde in 5-(4-fluorophenyl)thiophene-2-carbaldehyde is electrophilic and readily reacts with primary amines and related nucleophiles to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild acidic catalysis and involves the elimination of a water molecule. The reaction of thiophene-2-carboxaldehyde and its derivatives with anilines and substituted anilines in an ethanol (B145695) medium is a well-established method for synthesizing these compounds. orientjchem.orgorientjchem.org
Similarly, the reaction with hydrazines or substituted hydrazines yields the corresponding hydrazone derivatives. These reactions are fundamental in extending the molecular framework and are often the first step in synthesizing various heterocyclic systems. For example, new Schiff base derivatives have been successfully synthesized from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes in ethanol. mdpi.com
| Reactant (Amine/Hydrazine) | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 5-(4-fluorophenyl)thiophen-2-yl)methanimine |
| Hydrazine (H₂N-NH₂) | Hydrazone | (5-(4-fluorophenyl)thiophen-2-yl)methene)hydrazine |
| Thiosemicarbazide (B42300) (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | 2-((5-(4-fluorophenyl)thiophen-2-yl)methylene)hydrazine-1-carbothioamide |
This table illustrates the general products formed from the condensation reactions of this compound with various nucleophiles.
Cyclocondensation Reactions Leading to Diverse Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)
The aldehyde functionality of this compound serves as a crucial starting point for constructing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These scaffolds are of significant interest in medicinal chemistry.
The synthesis of 1,3,4-thiadiazoles often begins with the conversion of the aldehyde to a thiosemicarbazone, as mentioned previously. This intermediate can then undergo oxidative cyclization to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov A common method involves the reaction of a thiosemicarbazide intermediate with reagents like EDC·HCl or p-TsCl to achieve regioselective cyclization. Another pathway involves reacting hydrazonoyl chlorides with hydrazine-carbodithioate derivatives. nih.gov These synthetic strategies have been used to produce a variety of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives. nih.govdovepress.com
The synthesis of 1,3,4-oxadiazoles can be achieved through several routes starting from the aldehyde. One common method involves the initial conversion of the aldehyde to its corresponding acylhydrazone by reaction with a hydrazine. Subsequent cyclization of the acylhydrazone, often promoted by a dehydrating agent like phosphorus oxychloride or through oxidative methods, yields the 1,3,4-oxadiazole (B1194373) ring system. jchemrev.comnih.gov
| Starting Material | Intermediate | Heterocyclic Product | General Reaction Scheme |
| This compound + Thiosemicarbazide | Thiosemicarbazone | 2-Amino-5-(5-(4-fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazole | Aldehyde → Thiosemicarbazone → Oxidative Cyclization |
| This compound + Acylhydrazine | Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | Aldehyde → Acylhydrazone → Dehydrative Cyclization |
This table outlines the synthetic pathways from this compound to important heterocyclic systems.
Reductions, Oxidations, and Other Carbonyl-Centric Transformations
The aldehyde group in this compound can undergo standard carbonyl transformations, including reduction and oxidation.
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (5-(4-fluorophenyl)thiophen-2-yl)methanol. This transformation is typically accomplished using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). khanacademy.orgharvard.edu These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-fluorophenyl)thiophene-2-carboxylic acid. jk-sci.comfishersci.com This oxidation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). A method for synthesizing 2-thiophenecarboxylic acids involves the oxidation of an intermediate 2-oxymethylthiophene. semanticscholar.org
Other transformations centered on the carbonyl group, such as the Wittig reaction, can be employed to convert the aldehyde into an alkene, further expanding the synthetic utility of this compound.
Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Nucleus
The thiophene ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the aldehyde group and the 4-fluorophenyl group.
Halogenation Reactions and Deformylation Processes
Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the thiophene ring. The aldehyde group is an electron-withdrawing group and acts as a deactivating meta-director. Conversely, the sulfur atom in the thiophene ring is activating and ortho-para directing, while the 5-aryl group also influences the ring's reactivity. In 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position. Since this position is already occupied, substitution is directed to the available C3 or C4 positions. The electron-withdrawing nature of the aldehyde at C2 deactivates the C3 position more strongly, making the C4 position the most likely site for electrophilic attack.
Deformylation, the removal of the aldehyde group, is a less common but feasible transformation that can be achieved under specific, often harsh, reaction conditions, such as strong acid or base catalysis at high temperatures, or through certain metal-catalyzed decarbonylation reactions.
Functionalization at Unsubstituted Positions of the Thiophene Ring
The unsubstituted C3 and C4 positions on the thiophene ring are available for further functionalization, primarily through electrophilic aromatic substitution. As discussed, the directing effects of the existing substituents favor electrophilic attack at the C4 position. Reactions such as nitration, sulfonation, and Friedel-Crafts acylation would be expected to yield the 4-substituted product predominantly.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly if a suitable leaving group is present. Thiophene systems are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues. uoanbar.edu.iq The presence of electron-withdrawing groups, such as the aldehyde at C2 and potentially a nitro group introduced at C3 or C5, would significantly activate the ring towards nucleophilic attack, facilitating the displacement of a leaving group like a halide. nih.gov
Chemical Modifications and Derivatizations of the 4-Fluorophenyl Moiety
Impact of the Fluorine Substituent on Reactivity
The fluorine atom on the phenyl ring has a profound, albeit complex, influence on the ring's reactivity towards both electrophilic and nucleophilic substitution reactions. This influence stems from the inherent electronic properties of fluorine: it is the most electronegative element, yet it possesses lone pairs of electrons that can participate in resonance. mdpi.com
These two opposing effects—inductive electron withdrawal (-I effect) and resonance electron donation (+R effect)—govern the reactivity and regioselectivity of chemical transformations on the fluorophenyl ring.
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly pulls electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. u-tokyo.ac.jp
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect increases the electron density on the ring, particularly at the ortho and para positions.
In the case of electrophilic aromatic substitution, the resonance effect, despite being weaker than the inductive effect for halogens, dictates the regioselectivity, directing incoming electrophiles to the positions ortho to the fluorine atom (C2' and C6'). The para position is already occupied by the thiophene ring. However, the strong inductive deactivation means that harsher reaction conditions may be required compared to benzene.
Conversely, the strong electron-withdrawing nature of fluorine makes the ipso-carbon (the carbon atom to which fluorine is attached) electron-deficient and thus susceptible to nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion acts as a leaving group. mdpi.com The presence of the electron-withdrawing thiophene-2-carbaldehyde (B41791) group at the para position further activates the ring towards SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov
The incorporation of fluorine can also enhance properties like metabolic stability and membrane permeability in drug discovery contexts, making fluorinated compounds highly valuable. nih.govresearchgate.netresearchgate.net
| Electronic Effect | Description | Impact on Reactivity | Governs |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via the C-F sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic attack. | Overall reaction rate (slower than benzene). |
| Resonance Effect (+R) | Donation of electron density into the ring's pi-system from fluorine's lone pairs. | Activates the ortho and para positions relative to the meta position. | Regioselectivity (directs incoming electrophiles to the ortho positions). |
Strategies for Further Functionalization of the Phenyl Ring
The unique electronic profile of the 4-fluorophenyl moiety allows for several strategic modifications. These can be broadly categorized into electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
Electrophilic Aromatic Substitution (EAS)
Further substitution on the phenyl ring can be achieved through various EAS reactions. Due to the directing effect of the fluorine atom, substitution is expected to occur at the positions ortho to the fluorine (and meta to the thiophene ring).
Common EAS reactions that could be applied include:
Nitration: Introducing a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting product would be 5-(2-nitro-4-fluorophenyl)thiophene-2-carbaldehyde.
Halogenation: Further halogenation (e.g., with Br2 and a Lewis acid catalyst like FeBr3) would yield a bromo-substituted derivative, such as 5-(2-bromo-4-fluorophenyl)thiophene-2-carbaldehyde.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, although the deactivating nature of the ring might necessitate potent catalysts and reactive substrates.
| Reaction | Typical Reagents | Expected Product (Major Isomer) | Position of Substitution |
|---|---|---|---|
| Nitration | HNO3 / H2SO4 | 5-(2-Nitro-4-fluorophenyl)thiophene-2-carbaldehyde | C2' or C6' (ortho to F) |
| Bromination | Br2 / FeBr3 | 5-(2-Bromo-4-fluorophenyl)thiophene-2-carbaldehyde | C2' or C6' (ortho to F) |
| Sulfonation | SO3 / H2SO4 | 2-Fluoro-5-(5-formylthiophen-2-yl)benzenesulfonic acid | C2' or C6' (ortho to F) |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom itself can be displaced by a variety of nucleophiles in an SNAr reaction. This strategy is particularly effective on fluoroarenes activated by electron-withdrawing groups. mdpi.com The 5-(thiophene-2-carbaldehyde) group provides such activation. This approach allows for the introduction of oxygen, nitrogen, or sulfur-based functional groups at the C4' position.
Potential SNAr transformations include:
Hydroxylation: Reaction with a strong base like sodium hydroxide (B78521) at high temperatures can replace the fluorine with a hydroxyl group (-OH).
Alkoxylation: Using sodium alkoxides (e.g., NaOCH3) leads to the formation of an ether linkage.
Amination: Nucleophiles such as ammonia, primary amines, or secondary amines can displace the fluoride to form aniline (B41778) derivatives.
Thiolation: Reaction with thiols in the presence of a base can be used to introduce thioether functionalities.
These SNAr reactions provide a powerful method for diversifying the core structure, enabling the synthesis of a wide array of derivatives with potentially new electronic and biological properties. researchgate.net
| Reaction | Nucleophile | Typical Reagents | Expected Product |
|---|---|---|---|
| Hydroxylation | Hydroxide (-OH) | NaOH, high temperature | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde |
| Methoxylation | Methoxide (-OCH3) | NaOCH3 in Methanol | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde |
| Amination | Ammonia (NH3) | NH3, high pressure/temperature | 5-(4-Aminophenyl)thiophene-2-carbaldehyde |
| Thiolation | Thiolate (-SR) | NaSR (e.g., Sodium thiomethoxide) | 5-(4-(Methylthio)phenyl)thiophene-2-carbaldehyde |
Mechanistic Elucidation and Theoretical Investigations Pertaining to 5 4 Fluorophenyl Thiophene 2 Carbaldehyde
Detailed Reaction Mechanism Studies
Experimental and instrumental techniques have been pivotal in mapping the reaction pathways for 5-(4-Fluorophenyl)thiophene-2-carbaldehyde. These studies illuminate the step-by-step processes through which reactants are converted into products.
Mechanistic Pathways of Decarbonylative Dibromination Reactions
An intriguing transformation of 5-arylthiophene-2-carbaldehydes, including the 4-fluoro-substituted derivative, is the decarbonylative dibromination that occurs under mild conditions with bromine in a chloroform/water mixture at room temperature. libretexts.org This reaction is unexpected as it leads to the removal of the formyl group and the introduction of two bromine atoms onto the thiophene (B33073) ring. libretexts.org
When this compound is treated with bromine, the major product is 4-bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde, resulting from electrophilic aromatic substitution. However, a significant side product, 3,5-dibromo-2-(4-fluorophenyl)thiophene, is also formed through a decarbonylative dibromination pathway. libretexts.org Mechanistic investigations have revealed that the deformylation process liberates formic acid. libretexts.org
The proposed mechanism for the decarbonylative dibromination is initiated by the standard electrophilic aromatic substitution of bromine at the C3 and C5 positions of the thiophene ring, which are activated by the electron-donating nature of the thiophene sulfur atom. The key decarbonylation step is thought to proceed through the attack of water on the protonated aldehyde, followed by a series of steps that result in the expulsion of formic acid and the formation of the dibrominated thiophene core. This process highlights a substrate-dependent reactivity, as the yield of the decarbonylative dibromination product can be influenced by the nature of the substituent on the phenyl ring. libretexts.org
Insights into Palladium-Catalyzed Processes (e.g., Imine Hydrolysis, Cross-Couplings)
Palladium-catalyzed reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While detailed mechanistic studies specifically on this compound are not extensively documented in dedicated studies, insights can be drawn from analogous systems and the general principles of palladium catalysis.
The Suzuki-Miyaura cross-coupling reaction, for instance, is a common method to synthesize 5-arylthiophene-2-carbaldehydes. The catalytic cycle for such a reaction involving a bromo-thiophene precursor and an arylboronic acid typically proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene derivative to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.
In the context of reactions involving derivatives of this compound, such as imines formed from the carbaldehyde, palladium catalysis can also play a role in unexpected transformations like imine hydrolysis. For related thiophene-based imines, it has been observed that during Suzuki coupling conditions, the imine linkage can be hydrolyzed. A plausible mechanism suggests that the oxidative addition of palladium to the aryl halide increases the electrophilicity of the imine carbon. This, in conjunction with the coordination of a water molecule (present from the reaction conditions or as a consequence of the base), facilitates the hydrolysis of the imine to regenerate the carbaldehyde.
Computational Chemistry Approaches to Reaction Energetics and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, complementing experimental findings with detailed energetic and structural information.
Application of Density Functional Theory (DFT) for Transition State Analysis and Reaction Profiles
For the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehydes, DFT calculations have been employed to investigate the proposed reaction pathways. libretexts.org These studies help in identifying the transition states and intermediates, and in calculating the activation energies for each step. This allows for a comparison of different possible mechanisms and an understanding of the factors that control the reaction's outcome. For example, DFT can be used to model the σ-complex formed during the initial bromination step and to evaluate the energetics of the subsequent decarbonylation process, thereby validating the experimentally proposed mechanism. libretexts.org
Molecular Modeling and Electronic Structure Calculations
Molecular modeling provides three-dimensional representations of the molecules involved in a reaction, including reactants, intermediates, transition states, and products. Electronic structure calculations, often performed using DFT, offer insights into the distribution of electrons within these molecules. This information is crucial for understanding reactivity. For this compound, these calculations can reveal the electron density at different positions on the thiophene and phenyl rings, helping to predict the sites most susceptible to electrophilic or nucleophilic attack. The calculated geometries and energies of transition states can explain the regioselectivity and stereoselectivity observed in reactions.
Structure-Reactivity Relationships Derived from Mechanistic Insights
The mechanistic and computational studies on this compound and related compounds allow for the establishment of structure-reactivity relationships. These relationships explain how the structural and electronic properties of the molecule influence its chemical behavior.
The substituent's nature can also impact the efficiency of the decarbonylative dibromination. While the 4-fluoro substituent allows for this reaction to occur, variations in the electronic properties of substituents on the phenyl ring can alter the product distribution between simple bromination and decarbonylative dibromination. libretexts.org
In palladium-catalyzed cross-coupling reactions, the electronic nature of the 4-fluorophenyl group can influence the rate of the oxidative addition and reductive elimination steps. An electron-withdrawing group on the aryl halide can facilitate oxidative addition. Conversely, the electronic properties of the groups on the palladium center affect the ease of reductive elimination. Understanding these relationships is crucial for optimizing reaction conditions to achieve higher yields and selectivity.
Spectroscopic and Analytical Methodologies for Characterizing 5 4 Fluorophenyl Thiophene 2 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(4-fluorophenyl)thiophene-2-carbaldehyde. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed assignment of the molecular framework can be achieved.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene (B33073) ring exhibit characteristic doublet signals. Specifically, the proton at the C3 position is anticipated to resonate at a lower field than the proton at the C4 position, a result of the electron-withdrawing nature of the adjacent aldehyde group. The protons of the 4-fluorophenyl group will present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of δ 7.0-8.0 ppm.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift generally appearing between δ 180 and 190 ppm. The carbon atoms of the thiophene and fluorophenyl rings will have distinct signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine (C-F) will exhibit a large coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic-H | 9.8 - 10.0 | Singlet |
| Thiophene-H3 | 7.8 - 8.0 | Doublet |
| Thiophene-H4 | 7.3 - 7.5 | Doublet |
| Fluorophenyl-H (ortho to F) | 7.1 - 7.3 | Doublet of Doublets |
| Fluorophenyl-H (meta to F) | 7.6 - 7.8 | Doublet of Doublets |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 180 - 190 |
| C-F (Fluorophenyl) | 160 - 165 (with C-F coupling) |
| Aromatic/Thiophene Carbons | 115 - 150 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₁₁H₇FOS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, approximately 206.02 g/mol . rsc.orgscbt.comchemspider.com
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of the formyl radical (-CHO): This would result in a significant fragment ion (M-29), which is a common fragmentation for aldehydes. miamioh.edu
Cleavage of the thiophene ring: The thiophene ring can undergo characteristic fragmentation, leading to smaller sulfur-containing ions.
Fragmentation of the fluorophenyl ring: The fluorophenyl group can also fragment, for instance, by losing a fluorine atom or through ring cleavage.
The presence of the fluorine atom provides a distinct isotopic signature that can aid in the identification of fragments containing this part of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
| Fragment | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₇FOS]⁺ | 206 |
| [M-CHO]⁺ | [C₁₀H₇FS]⁺ | 177 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |
| [C₄H₃S]⁺ | Thienyl cation | 83 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching of the aldehyde group, which is expected in the region of 1660-1700 cm⁻¹. researchgate.netlibretexts.org The conjugation of the carbonyl group with the thiophene ring typically shifts this absorption to a lower wavenumber compared to a non-conjugated aldehyde.
Other significant absorptions include:
Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹. vscht.cz
Aldehydic C-H stretching: This often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org
C=C stretching of the aromatic and thiophene rings: These absorptions are found in the 1400-1600 cm⁻¹ region. vscht.cz
C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond is expected in the range of 1100-1250 cm⁻¹.
C-S stretching: The thiophene C-S bond vibrations are typically weaker and appear in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aldehydic C-H | Stretching | ~2850 and ~2750 |
| C=O (Aldehyde) | Stretching | ~1700 - 1660 |
| Aromatic/Thiophene C=C | Stretching | ~1600 - 1450 |
| C-F | Stretching | ~1250 - 1100 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions in the solid state.
For a derivative of this compound, such as 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, X-ray diffraction analysis has revealed that the carbonyl group is coplanar with the thiophene ring, indicating good conjugation. nih.gov It is expected that this compound would also exhibit a high degree of planarity between the thiophene and aldehyde moieties.
The analysis of the crystal structure would also elucidate the relative orientation of the thiophene and the 4-fluorophenyl rings. Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings, which dictate the crystal packing, can also be identified and characterized. This information is crucial for understanding the solid-state properties of the material. nih.govnih.gov
| Parameter | Typical Value/Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Thiophene-Aldehyde Torsion Angle | Near 0° (planar) |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Advanced Synthetic Applications of 5 4 Fluorophenyl Thiophene 2 Carbaldehyde in Materials and Medicinal Chemistry Scaffolds
Utility as a Key Building Block for the Synthesis of Complex Heterocyclic Frameworks
The presence of the aldehyde group on the thiophene (B33073) ring makes 5-(4-Fluorophenyl)thiophene-2-carbaldehyde a versatile starting material for the construction of a variety of heterocyclic systems. The reactivity of the aldehyde allows for condensation reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the synthesis of complex ring structures.
Design and Synthesis of Scaffolds for Exploration in Biological Research
Thiophene and its derivatives have a long-standing history in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. nih.gov The introduction of a 4-fluorophenyl group can further enhance the biological activity of these molecules, as fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. rsc.org
While direct studies on the biological applications of complex heterocycles derived specifically from this compound are emerging, the broader class of arylthiophene-2-carbaldehydes has shown significant promise. For instance, a variety of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized and screened for their antibacterial, hemolytic, anti-urease, and nitric oxide scavenging capabilities, with many exhibiting good activities. nih.gov This suggests that analogous compounds derived from this compound could also possess interesting biological properties.
The aldehyde functionality of this compound can be readily utilized to synthesize various heterocyclic scaffolds with potential therapeutic applications. For example, it can undergo condensation reactions with active methylene (B1212753) compounds to form chalcone (B49325) analogues, which are known precursors for flavonoids and other biologically active heterocycles. jksus.org Furthermore, reaction with hydrazides can lead to the formation of hydrazones, which can be cyclized to form various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and pyridazinones. nih.gov These heterocyclic systems are present in a wide range of medicinally important compounds with activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netijper.orgnih.gov
For instance, a study on thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.gov Another study highlighted the anticancer activity of pyrazole (B372694) derivatives incorporating a thiophene moiety. researchgate.net These examples underscore the potential of using this compound as a starting material to generate novel and potent bioactive molecules.
Table 1: Potential Biologically Active Heterocyclic Scaffolds Derivable from this compound
| Heterocyclic Scaffold | Potential Biological Activity |
|---|---|
| Pyrazoles | Anticancer, Antimicrobial |
| Oxadiazoles | Antimicrobial, Anticancer |
| Thiazoles | Anticancer, Antimicrobial |
| Pyrimidines | Anticancer, Antimicrobial |
Precursor for Advanced Organic Electronic and Optoelectronic Materials
The conjugated system of the thiophene ring, extended by the fluorophenyl group, makes this compound an attractive precursor for the synthesis of organic electronic and optoelectronic materials. taylorfrancis.com Thiophene-based materials are widely used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to their excellent charge transport properties and tunable electronic characteristics. mdpi.com
The aldehyde group can be used to extend the conjugation of the molecule through various chemical reactions, such as Knoevenagel or Wittig-type reactions. These reactions allow for the introduction of other functional groups and the creation of larger, more complex conjugated systems with tailored electronic and optical properties. For example, a similar compound, 5-(4-(diphenylamino)styryl)thiophene-2-carbaldehyde, has been used as a key intermediate in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netossila.com The aldehyde group in this molecule is crucial for the final step of creating the D-π-A (donor-pi-acceptor) structure of the dye.
Furthermore, the presence of the fluorine atom can influence the electronic properties of the resulting materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can be advantageous for optimizing the performance of organic electronic devices. While specific examples of advanced organic electronic materials derived directly from this compound are still under investigation, the fundamental properties of the molecule make it a promising candidate for this field. researchgate.net
Incorporation into Conjugated Polymers and Oligomers
The development of novel conjugated polymers and oligomers is a key area of research in materials science, with applications ranging from flexible electronics to sensors. This compound can serve as a valuable monomer or a precursor to a monomer for the synthesis of such materials. rsc.org
Synthesis of Monomers for Polymerization Studies
To be incorporated into a polymer chain, this compound needs to be functionalized with polymerizable groups. The aldehyde group offers a convenient handle for such modifications. For example, it can be converted into other functional groups, such as an alkyne or a halogen, which can then participate in polymerization reactions like Sonogashira or Suzuki cross-coupling. mdpi.com
Alternatively, the aldehyde can be used to link two thiophene units together, forming a larger monomer with extended conjugation. This can be achieved through reactions like the McMurry coupling, which would yield a dimeric structure with a central double bond. This new, larger monomer could then be polymerized to create a polymer with a well-defined and extended conjugated backbone.
Investigations into Electronic and Photophysical Properties
The electronic and photophysical properties of conjugated polymers are highly dependent on the structure of the repeating monomer unit. nih.govdntb.gov.ua The incorporation of the this compound moiety into a polymer backbone is expected to influence these properties in several ways. The electron-withdrawing nature of the 4-fluorophenyl group can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for applications in organic solar cells and transistors. nih.gov
The extended π-conjugation of the thiophene and phenyl rings will lead to absorption and emission in the visible or near-infrared region of the electromagnetic spectrum, making these materials suitable for optoelectronic applications. dntb.gov.ua The specific absorption and emission wavelengths can be further tuned by modifying the structure of the polymer and the comonomers used in the polymerization.
While detailed studies on the electronic and photophysical properties of polymers derived specifically from this compound are not yet widely available, the general principles of conjugated polymer design suggest that such materials would exhibit interesting and potentially useful properties for a range of electronic and photonic applications. rsc.org
Development of Ligands for Catalysis and Coordination Chemistry
The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of Schiff base ligands. Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. These compounds are known for their ability to form stable complexes with a wide range of metal ions, making them valuable ligands in coordination chemistry and catalysis. oncologyradiotherapy.com
The reaction of this compound with various primary amines can lead to a diverse library of Schiff base ligands with different steric and electronic properties. The nitrogen and sulfur atoms of the thiophene ring, along with the imine nitrogen of the Schiff base, can act as coordination sites for metal ions. jocpr.comnih.gov
These metal complexes can exhibit interesting catalytic activities. For example, Schiff base complexes of transition metals have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity of a complex is determined by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.
Furthermore, the coordination complexes of these ligands can also exhibit interesting biological properties. For instance, several studies have reported the antimicrobial and anticancer activities of metal complexes of Schiff bases derived from thiophene-2-carboxaldehyde and its analogues. nih.govresearchgate.netresearchwithrutgers.com The complexation with a metal ion can enhance the biological activity of the organic ligand.
Table 2: Potential Metal Complexes and Their Applications
| Metal Ion | Potential Geometry | Potential Applications |
|---|---|---|
| Copper(II) | Square Planar, Tetrahedral | Catalysis, Antimicrobial Agents |
| Nickel(II) | Square Planar, Tetrahedral | Catalysis, Anticancer Agents |
| Zinc(II) | Tetrahedral | Lewis Acid Catalysis, Bio-inorganic Models |
| Palladium(II) | Square Planar | Cross-coupling Catalysis |
This compound is a versatile and valuable compound with significant potential in both medicinal chemistry and materials science. Its unique combination of a fluorinated aryl group, a thiophene ring, and a reactive aldehyde functionality provides a powerful platform for the synthesis of a wide array of complex molecules. As research continues to explore the full range of its synthetic applications, it is expected that this compound will play an increasingly important role in the development of new therapeutic agents and advanced functional materials.
Emerging Research Frontiers and Future Perspectives for 5 4 Fluorophenyl Thiophene 2 Carbaldehyde Chemistry
Exploration of Novel Catalytic and Green Chemistry Approaches in its Synthesis and Derivatization
The chemical industry's increasing emphasis on sustainability has spurred the development of novel catalytic systems and green chemistry principles for the synthesis and modification of 5-(4-fluorophenyl)thiophene-2-carbaldehyde. Traditional synthetic routes are being reimagined to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents and solvents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for the synthesis of 5-arylthiophene-2-carbaldehydes. mdpi.comnih.gov Green chemistry initiatives in this area focus on developing highly efficient catalysts that can be used at low loadings, thereby reducing metal contamination in the final product. researchgate.net Furthermore, the use of water as a reaction medium, in place of volatile organic compounds, represents a significant advancement in the eco-friendly synthesis of thiophene (B33073) derivatives. researchgate.net Microwave-assisted organic synthesis is another green technique being explored to accelerate reaction times and improve energy efficiency in the preparation of thiophene-containing compounds.
The derivatization of this compound is also benefiting from green and catalytic innovations. The aldehyde functional group provides a reactive handle for a variety of transformations, including condensations and multicomponent reactions, which are inherently atom-economical. These strategies allow for the construction of complex molecular architectures in a single step, minimizing purification processes and waste generation.
| Approach | Description | Key Advantages |
|---|---|---|
| Low-Loading Catalysis | Utilizing highly active catalysts (e.g., palladium complexes) at minimal concentrations for cross-coupling reactions. researchgate.net | Reduces metal waste, lowers costs, and simplifies purification. |
| Aqueous Media Synthesis | Employing water as the solvent for reactions like direct C-H arylation. researchgate.net | Environmentally benign, safe, and cost-effective. |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reaction mixtures. | Accelerated reaction times, increased yields, and enhanced energy efficiency. |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a complex product. | High atom economy, reduced waste, and operational simplicity. |
Discovery of Unprecedented Reactivity Modes and Chemical Transformations
Beyond its established role as a synthetic intermediate, researchers are actively exploring novel reactivity patterns of this compound to unlock new avenues for molecular diversification. The unique electronic properties conferred by the fluorine atom and the thiophene ring can lead to unexpected chemical behaviors under specific reaction conditions.
One such example of unconventional reactivity is the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde, a closely related analogue. This reaction provides a novel pathway to functionalized thiophenes by simultaneously removing the aldehyde group and introducing two bromine atoms. The applicability of this transformation to the fluorinated derivative could yield versatile building blocks for further elaboration.
The aldehyde functionality itself is a gateway to a multitude of chemical transformations. The formation of Schiff bases through condensation with primary amines is a well-established reaction. researchgate.net These imine derivatives can then undergo cyclization reactions to generate a diverse array of heterocyclic compounds. researchgate.net Furthermore, the aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction, to extend the π-conjugated system of the molecule, a desirable feature for materials science applications. researchgate.net The exploration of photochemical rearrangements in halogenated thiophenes also presents an intriguing possibility for accessing novel isomers and substituted derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic protocols from the laboratory bench to larger-scale production necessitates robust and scalable technologies. Flow chemistry and automated synthesis platforms are at the forefront of this endeavor, offering precise control over reaction parameters, enhanced safety, and increased productivity. The synthesis and derivatization of this compound are well-suited for integration into these modern systems.
Continuous flow reactors have been successfully employed for the direct arylation of thiophene derivatives, a key step in the synthesis of the target compound. mdpi.com This technology allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and purity. mdpi.com The use of packed-bed reactors containing a solid-supported base can further streamline the process by simplifying purification. mdpi.com
Automated synthesis platforms, which combine robotics with software-controlled reaction execution, can accelerate the discovery of new derivatives of this compound. These systems can perform numerous reactions in parallel, enabling high-throughput screening of different catalysts, reagents, and reaction conditions. This approach is particularly valuable for optimizing complex multi-step syntheses and for the rapid generation of compound libraries for biological or materials screening.
Advanced Theoretical and Machine Learning Applications in Reaction Prediction and Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful. Advanced theoretical methods and machine learning algorithms are being applied to predict the outcomes of chemical reactions, design novel synthetic routes, and understand the fundamental properties of molecules like this compound.
Density Functional Theory (DFT) is a computational tool used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com For this compound, DFT calculations can predict key parameters such as the HOMO-LUMO energy gap, which is indicative of the molecule's chemical reactivity and electronic properties. mdpi.com Such theoretical insights can guide the rational design of new derivatives with tailored characteristics for specific applications, for instance, in organic electronics. mdpi.com
Machine learning (ML) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction yields and the identification of optimal reaction conditions from large datasets. ucla.edunih.govnih.gov Supervised learning models, for example, can be trained on data from Suzuki-Miyaura cross-coupling reactions to predict the yield for the synthesis of new arylthiophenes. ucla.edu By inputting the structures of the reactants and the reaction conditions, these models can provide a valuable predictive tool for synthetic chemists, saving time and resources. nih.gov
| Computational Method | Application | Predicted Parameters/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular properties and reactivity. mdpi.commdpi.com | HOMO-LUMO gap, electronic structure, spectral properties. mdpi.com |
| Machine Learning (Supervised Learning) | Predicting reaction outcomes. ucla.edunih.gov | Reaction yield, optimal reaction conditions. nih.gov |
Interdisciplinary Research with Nanoscience and Supramolecular Chemistry
The unique structural and electronic features of this compound make it an attractive candidate for integration into the fields of nanoscience and supramolecular chemistry. These interdisciplinary areas focus on the design and assembly of functional materials at the nanoscale and molecular level, respectively.
In nanoscience, thiophene derivatives have been incorporated into functionalized nanoparticles for various applications. nih.gov For instance, the aldehyde group of this compound can be used to anchor the molecule to the surface of nanoparticles, thereby modifying their properties. medcomadvance.com A related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used to create fluorescent probes with aggregation-induced emission (AIE) properties, which are valuable for bioimaging. ossila.com
In supramolecular chemistry, the rigid and planar structure of the arylthiophene core makes it an excellent building block for the construction of well-defined architectures. The aldehyde functionality can be utilized in dynamic imine chemistry to form self-assembling systems like supramolecular cages. chemrxiv.org Furthermore, derivatives of 5-arylthiophene-2-carbaldehyde can act as ligands for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with applications in gas storage, catalysis, and sensing. ossila.com The introduction of a fluorine atom can influence the self-assembly process and the properties of the resulting supramolecular structures. chemrxiv.org
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution at C5, aldehyde at C2). The aldehyde proton typically appears at δ 9.8–10.2 ppm .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) validate functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (e.g., synchrotron sources) reduce thermal motion artifacts .
How can researchers resolve contradictions in reaction outcomes or spectral data during synthesis?
Q. Advanced
- Cross-Validation : Compare experimental NMR/IR with computational predictions (DFT/B3LYP/6-31G*). For example, discrepancies in aldehyde proton shifts may arise from solvent effects or hydrogen bonding .
- Reaction Monitoring : Use in-situ techniques like HPLC-MS to identify intermediates. For instance, unexpected byproducts in palladium-catalyzed couplings may stem from competing β-hydride elimination .
- Crystallographic Analysis : Resolve ambiguities in regiochemistry (e.g., fluorophenyl vs. thiophene orientation) via single-crystal X-ray diffraction .
What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine condensations). The aldehyde's electrophilicity is influenced by electron-withdrawing fluorine and thiophene’s conjugation .
- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites via HOMO-LUMO gaps. The aldehyde group typically has a low LUMO, favoring nucleophilic addition .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction kinetics (e.g., DMSO vs. THF) .
How is this compound utilized in designing covalent organic frameworks (COFs)?
Q. Advanced
- COF Synthesis : The aldehyde group undergoes Schiff-base condensation with diamines (e.g., 1,4-phenylenediamine) under solvothermal conditions. Fluorophenyl groups enhance π-stacking, improving crystallinity .
- Fluorescent Probes : Derivatives exhibit aggregation-induced emission (AIE) due to restricted intramolecular rotation. For example, AIETP (a derivative) shows two-photon fluorescence for brain vasculature imaging .
- Post-Synthetic Modifications : Introduce functional groups (e.g., sulfonyl or amino) via nucleophilic addition to tailor COF porosity or optical properties .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect aldehyde-containing waste in designated containers for incineration or neutralization (e.g., with sodium bisulfite) .
- Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% NaOH before disposal .
What are the mechanistic insights into palladium-catalyzed C–H functionalization of this compound?
Q. Advanced
- Catalytic Cycle : Pd(0) undergoes oxidative addition with aryl halides, followed by C–H activation at the thiophene β-position. Ligands (e.g., PPh₃) modulate regioselectivity .
- Directing Groups : The aldehyde can act as a transient directing group, facilitating ortho-functionalization. For example, coupling with iodobenzene derivatives yields biaryl structures .
- Kinetic Studies : Monitor reaction progress via GC-MS to optimize catalyst loading (typically 5–10 mol%) and temperature (80–100°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
